molecular formula C16H22N4 B14250882 6,6'-(Hexane-1,6-diyl)di(pyridin-2-amine) CAS No. 189810-33-1

6,6'-(Hexane-1,6-diyl)di(pyridin-2-amine)

Cat. No.: B14250882
CAS No.: 189810-33-1
M. Wt: 270.37 g/mol
InChI Key: CEFZZQBKFMSJOK-UHFFFAOYSA-N
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Description

6,6’-(Hexane-1,6-diyl)di(pyridin-2-amine) is an organic compound that features a hexane chain linking two pyridin-2-amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-(Hexane-1,6-diyl)di(pyridin-2-amine) typically involves the reaction of hexane-1,6-diamine with pyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 6,6’-(Hexane-1,6-diyl)di(pyridin-2-amine) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,6’-(Hexane-1,6-diyl)di(pyridin-2-amine) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine rings to piperidine rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

6,6’-(Hexane-1,6-diyl)di(pyridin-2-amine) has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.

    Biology: The compound can be used in the study of enzyme inhibition and as a building block for biologically active molecules.

    Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which 6,6’-(Hexane-1,6-diyl)di(pyridin-2-amine) exerts its effects depends on its specific application. In coordination chemistry, the compound acts as a ligand, binding to metal ions and forming stable complexes. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(Hexane-1,6-diyl)bis(N-(2,2,6,6-tetramethylpiperidin-4-yl)formamide): This compound has a similar hexane backbone but different functional groups, leading to distinct chemical properties and applications.

    Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate: Another compound with a hexane backbone and pyridine groups, but with additional selenium atoms.

Properties

CAS No.

189810-33-1

Molecular Formula

C16H22N4

Molecular Weight

270.37 g/mol

IUPAC Name

6-[6-(6-aminopyridin-2-yl)hexyl]pyridin-2-amine

InChI

InChI=1S/C16H22N4/c17-15-11-5-9-13(19-15)7-3-1-2-4-8-14-10-6-12-16(18)20-14/h5-6,9-12H,1-4,7-8H2,(H2,17,19)(H2,18,20)

InChI Key

CEFZZQBKFMSJOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N)CCCCCCC2=NC(=CC=C2)N

Origin of Product

United States

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